MCHR1 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCHR1 antagonist 3 is a compound that targets the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is part of the G protein-coupled receptor family and is involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. This compound is being studied for its potential therapeutic applications in treating metabolic disorders, such as obesity, and mental health conditions, including anxiety and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCHR1 antagonist 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps usually involve coupling reactions to form the desired antagonist.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
MCHR1 antagonist 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts, various ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
MCHR1 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of MCHR1 and related pathways.
Biology: Employed in research to understand the role of MCHR1 in regulating energy homeostasis, feeding behavior, and sleep-wake cycles.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders, such as obesity, and mental health conditions, including anxiety and depression.
Industry: Utilized in the development of new drugs targeting MCHR1 for various therapeutic indications
Mechanism of Action
MCHR1 antagonist 3 exerts its effects by binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby inhibiting the receptor’s activity. This inhibition disrupts the signaling pathways mediated by MCHR1, which are involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. The compound primarily targets the central nervous system, where MCHR1 is predominantly expressed .
Comparison with Similar Compounds
MCHR1 antagonist 3 can be compared with other similar compounds, such as:
SNAP-94847: Another MCHR1 antagonist with similar binding affinity and therapeutic potential.
KRX-104130: A compound with potent MCHR1 antagonistic activity and no cardiotoxicity.
ALB-127158: An MCHR1 antagonist investigated for its potential in treating obesity
This compound is unique due to its specific binding properties and the absence of cardiotoxic effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C29H36N4O2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(4-pyrrolidin-1-ylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C29H36N4O2/c1-2-32-28(35)33(26-19-23-7-3-4-8-24(23)20-26)27(34)29(32)13-17-30(18-14-29)21-22-9-11-25(12-10-22)31-15-5-6-16-31/h3-4,7-12,26H,2,5-6,13-21H2,1H3 |
InChI Key |
RDDNGEWEYVTDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=C(C=C3)N4CCCC4)C5CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.